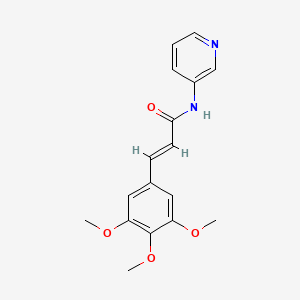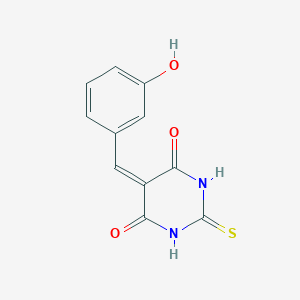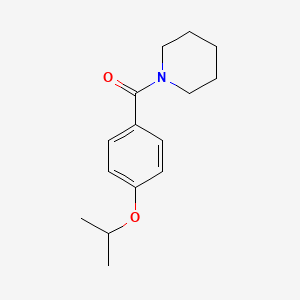
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as CR8, is a small molecule inhibitor that has gained attention due to its potential therapeutic applications in various diseases. This molecule has shown promising results in preclinical studies for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders.
作用机制
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide exerts its effects by inhibiting the activity of various kinases. It has been shown to bind to the ATP-binding site of CDKs and GSK-3, thereby preventing their activation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide inhibits the activation of microglia and astrocytes by blocking the activation of NF-κB signaling pathway, resulting in reduced inflammation.
Biochemical and Physiological Effects:
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide induces cell cycle arrest and apoptosis, thereby inhibiting tumor growth. Inflammatory cells, such as microglia and astrocytes, are inhibited by N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide, leading to reduced inflammation. Moreover, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes, which are involved in neuroinflammation.
实验室实验的优点和局限性
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in various assays. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has some limitations, such as its poor solubility in water, which may limit its use in some assays.
未来方向
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has shown promising results in preclinical studies, and several future directions can be explored. One potential direction is to investigate the efficacy of N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide in combination with other drugs for the treatment of cancer. Additionally, the neuroprotective effects of N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide can be further explored in animal models of neurodegenerative disorders. Moreover, the development of more potent and selective N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide analogs can be explored to improve its efficacy and reduce its toxicity.
In conclusion, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders. Its mechanism of action involves the inhibition of various kinases, leading to cell cycle arrest, apoptosis, and reduced inflammation. N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for lab experiments, but also has some limitations. Several future directions can be explored to further investigate the potential therapeutic applications of N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide.
合成方法
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized using a multi-step process starting from 3,4,5-trimethoxybenzaldehyde and nicotinic acid. The key step in the synthesis involves the formation of the acrylamide moiety using acryloyl chloride. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学研究应用
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). Additionally, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes.
属性
IUPAC Name |
(E)-N-pyridin-3-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-21-14-9-12(10-15(22-2)17(14)23-3)6-7-16(20)19-13-5-4-8-18-11-13/h4-11H,1-3H3,(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQJWADDXOMAFZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201452 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-N-(pyridin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate](/img/structure/B5857320.png)
![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)

![5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5857352.png)




![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5857416.png)

![2-[benzyl(3-fluorobenzyl)amino]ethanol](/img/structure/B5857427.png)
![4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5857441.png)
![N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5857449.png)